molecular formula C20H25N3O4S B4283839 1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline

1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline

Cat. No. B4283839
M. Wt: 403.5 g/mol
InChI Key: YDLUZQMEHLYZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a sulfonamide derivative of indoline and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline is not well understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to be fluorescent, making it a potential candidate for use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline in lab experiments is its potential anti-inflammatory and analgesic properties, which may make it a useful tool for studying pain and inflammation. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, with the goal of developing new treatments for pain and inflammation. Additionally, this compound may be studied further as a potential fluorescent probe for the detection of metal ions. Finally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of new compounds with even more potent anti-inflammatory and analgesic properties.

Scientific Research Applications

1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-[5-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-3-4-18(27-15)14-21-9-11-22(12-10-21)28(25,26)19-5-6-20-17(13-19)7-8-23(20)16(2)24/h3-6,13H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUZQMEHLYZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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